molecular formula C15H10O4 B010367 3,6-Dihydroxyflavone CAS No. 108238-41-1

3,6-Dihydroxyflavone

Cat. No.: B010367
CAS No.: 108238-41-1
M. Wt: 254.24 g/mol
InChI Key: XHLOLFKZCUCROE-UHFFFAOYSA-N
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Description

3,6-Dihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O4. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is found in various plants and has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

3,6-Dihydroxyflavone (3,6-DHF) primarily targets the c-Jun N-terminal Kinase (JNK) and the NLRP3 inflammasome . JNK is a crucial component of the MAPK pathway, playing a significant role in cellular responses to stress and inflammation . The NLRP3 inflammasome is a multi-protein complex that plays a vital role in the immune system, and its abnormal activation is associated with various inflammatory and autoimmune diseases .

Mode of Action

3,6-DHF interacts with its targets by inhibiting their activity. It has been shown to inhibit JNK, thereby reducing the phosphorylation of c-Jun, a component of the AP-1 transcription factor . This leads to the downregulation of AP-1 target genes, which are involved in cell proliferation and survival .

In the case of the NLRP3 inflammasome, 3,6-DHF inhibits its activation, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-18 .

Biochemical Pathways

3,6-DHF affects multiple biochemical pathways. It inhibits the toll-like receptor (TLR) 4/CD14, p38 MAPK, JNK, extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways in lipopolysaccharide (LPS)-stimulated cells . By inhibiting these pathways, 3,6-DHF reduces the production of pro-inflammatory mediators and suppresses the inflammatory response .

Pharmacokinetics

Flavonoids like 3,6-dhf are generally known to have good absorption but undergo extensive first-pass metabolism, which can affect their bioavailability

Result of Action

The inhibition of JNK and the NLRP3 inflammasome by 3,6-DHF leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . It also induces apoptosis in cancer cells by activating the caspase cascade and cleaving poly (ADP-ribose) polymerase (PARP), leading to a decrease in cell viability . Furthermore, 3,6-DHF suppresses the epithelial-mesenchymal transition, migration, and invasion in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6-DHF. For instance, the presence of inflammatory stimuli like LPS can enhance the anti-inflammatory effects of 3,6-DHF . Additionally, genetic or environmental factors, including chemicals, diet, physical inactivity, infection, radiation, and hormones, can influence the occurrence of cancers and the effectiveness of anti-cancer agents like 3,6-DHF .

Biochemical Analysis

Biochemical Properties

3,6-Dihydroxyflavone interacts with various biomolecules, contributing to its biochemical properties. For instance, it has been shown to bind to bovine serum albumin (BSA), a protein that can transport various endogenous and exogenous substances . This interaction gives rise to the formation of intermolecular and intramolecular hydrogen bonds .

Cellular Effects

This compound has been found to exert various effects on cells. It has been shown to have cytotoxic effects on human cervical cancer cells . It also exhibits anti-inflammatory effects, as demonstrated by its inhibitory effects on the NLRP3 inflammasome, a complex involved in the immune response . Furthermore, it has been found to regulate microRNA-34a, a molecule involved in gene expression .

Molecular Mechanism

The molecular mechanisms of this compound involve various signaling pathways. For instance, its anticancer effects on cervical cells are mediated via the toll-like receptor (TLR) 4/CD14, p38 mitogen-activated protein kinase (MAPK), Jun-N terminal kinase (JNK), extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways . It also inhibits the NLRP3 inflammasome by targeting molecules involved in its activation pathway .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been found to promote the expression of TET1, a gene involved in DNA methylation, during carcinogen-induced breast carcinogenesis in MCF10A cells and in rats .

Metabolic Pathways

Flavonoids are known to be involved in various metabolic pathways, including those related to inflammation and immune response .

Transport and Distribution

This compound has been shown to bind to BSA, suggesting that it may be transported and distributed within cells and tissues via this protein .

Subcellular Localization

Flavonoids have been observed in the nucleus and cytosol of cells , suggesting that this compound may also be found in these locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dihydroxyflavone can be synthesized through several chemical routes. One common method involves the demethylation of 6-methoxyflavone using microbial transformation. The reaction is carried out with a culture of the Aspergillus niger SBJ strain in an aqueous medium under constant stirring at a temperature range of 288-308 K .

Industrial Production Methods: Industrial production of this compound typically involves the use of chemical synthesis methods. The process includes the use of hydrated auric chloride solution reduced with this compound as a bioreducing agent to produce stabilized gold nanoparticles .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dihydroxyflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: In the presence of oxidizing agents, this compound can form quinones.

    Reduction: Reducing agents can convert this compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted flavones .

Comparison with Similar Compounds

3,6-Dihydroxyflavone can be compared with other similar flavonoid compounds, such as:

Uniqueness: What sets this compound apart is its potent anticancer and anti-inflammatory properties, making it a promising candidate for therapeutic applications in cancer and inflammatory diseases .

Properties

IUPAC Name

3,6-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLOLFKZCUCROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350940
Record name 3,6-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108238-41-1
Record name 3,6-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108238-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dihydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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